Hydrogen-Bond Donor Capacity Differentiates Target Compound from Phenyl- and 4-Chlorophenyl-Substituted Analogs
The target compound contains a secondary amine (aniline NH) that provides exactly 1 hydrogen-bond donor. In contrast, the 2-phenyl analog (3,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone, CAS 339008-26-3, has 0 hydrogen-bond donors because the 2-position is occupied by a phenyl ring lacking an NH linker . The 2-(4-chlorophenyl) analog (CAS 339007-99-7) also has 0 hydrogen-bond donors . Hydrogen-bond donor count is a fundamental determinant of target-binding complementarity; the presence of a single NH donor in the target compound enables specific polar interactions with kinase hinge regions or other protein backbone carbonyls that the non-anilino analogs cannot form [1].
| Evidence Dimension | Hydrogen-bond donor count (structural/computed) |
|---|---|
| Target Compound Data | 1 HBD (aniline NH) |
| Comparator Or Baseline | CAS 339008-26-3: 0 HBD; CAS 339007-99-7: 0 HBD |
| Quantified Difference | Target: 1 HBD vs. Comparators: 0 HBD |
| Conditions | Structural analysis based on chemical connectivity; computed hydrogen-bond donor count per standard drug-likeness rules |
Why This Matters
A hydrogen-bond donor enables specific polar interactions with biological targets that are sterically and electronically inaccessible to analogs lacking the anilino NH, directly impacting binding affinity and selectivity profiles in kinase or receptor assays.
- [1] Wang, S. et al. Discovery and characterisation of 2-anilino-4-(thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents. Chem. Biol. 17, 1111–1121 (2010). View Source
